![molecular formula C14H14N2O B2821551 3-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyridazine CAS No. 2194848-05-8](/img/structure/B2821551.png)
3-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound seems to be a derivative of 2,3-dihydro-1H-inden-1-one , which is a fused molecule containing cyclopentanone and a benzene ring . It also appears to have a pyridazine ring, which is a six-membered ring with two nitrogen atoms.
Synthesis Analysis
While specific synthesis methods for this compound are not available, there are methods for synthesizing 2,3-dihydro-1H-inden-1-one derivatives . These methods involve grinding, stirring, and ultrasound irradiation . Another method involves synthesizing 2,3-dihydro-1H-indene-1-methanamines from corresponding 4-nitro-3-phenylbutanoic acid .Scientific Research Applications
Selective D4 Dopamine Receptor Ligands
Research on 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines and aza-analogues, closely related to the target compound, has demonstrated high affinities and selectivities for D4 dopamine receptors. Such compounds, particularly those substituted with methoxyphenyl groups, have shown potential in inducing physiological responses like penile erection in vivo, suggesting their applicability in studying dopaminergic mechanisms and possibly in the development of therapeutics for related disorders (Enguehard-Gueiffier et al., 2006).
Acetylcholinesterase Inhibitors
Compounds with pyridazine structures have been designed and synthesized for their acetylcholinesterase inhibitory activity. Structural modifications in these compounds have led to significant findings on how certain substitutions can enhance activity and selectivity, with some derivatives showing enhanced potency and selectivity for human acetylcholinesterase, indicating their potential in therapeutic applications for diseases like Alzheimer's (Contreras et al., 2001).
Anti-fibrotic Drug Candidates
Pyridazine derivatives have been explored for their pharmacokinetics and tissue distribution in the context of novel ALK5 inhibitors, which suppress renal and hepatic fibrosis and exhibit anti-metastatic effects. Such studies provide a basis for developing effective oral anti-fibrotic drugs, highlighting the compound's potential in treating fibrosis and related diseases (Kim et al., 2008).
Inhibition of Cardiac Phosphodiesterase
Another area of application includes the development of 6-benzoxazinylpyridazin-3-ones for their potent and selective inhibition of cardiac phosphodiesterase fraction III, demonstrating their potential as long-acting, orally active inotropic vasodilator agents in managing congestive heart failure (Combs et al., 1990).
properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-6-9-14(16-15-10)17-13-8-7-11-4-2-3-5-12(11)13/h2-6,9,13H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUYCVOMXKBIFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.